molecular formula C15H9BrCl2O B3043841 4-Bromo-2',4'-dichlorochalcone CAS No. 936338-55-5

4-Bromo-2',4'-dichlorochalcone

Cat. No. B3043841
CAS RN: 936338-55-5
M. Wt: 356 g/mol
InChI Key: MXALKBADWPNLKQ-FPYGCLRLSA-N
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Description

4-Bromo-2’,4’-dichlorochalcone is a compound with the molecular formula C15H9BrCl2O . It is also known by its synonyms (E)-3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one and (2E)-3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2’,4’-dichlorochalcone is 356.0 g/mol . The compound has a complex structure with 19 heavy atoms . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

4-Bromo-2’,4’-dichlorochalcone has a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors but has one hydrogen bond acceptor . The compound’s exact mass and monoisotopic mass are both 353.92138 g/mol .

Scientific Research Applications

Nonlinear Optical Properties and Molecular Interaction Analysis

A detailed computational and spectroscopic study was conducted on a similar compound, 2-bromo-1, 4-dichlorobenzene (BDB). This study provides insights into the electronic density, molecular geometry, and nonlinear optical properties of BDB, which may have parallels to 4-Bromo-2',4'-dichlorochalcone. The study also explored the local reactivity properties and molecular dynamics simulations to identify significant interactions with water molecules. The compound showed inhibitory activity against isopentenylpyrophosphate transferase, highlighting its potential in biochemical applications (Vennila et al., 2018).

Spectroscopy and Crystallography

Another research focus is on the crystallography, vibrational, electronic, and optical analysis of similar compounds. For instance, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP) was synthesized and characterized, and its crystal structure was determined. The study applied density functional theory (DFT) and time-dependent DFT to study the optical, electronic properties, and vibrational frequencies. This type of analysis can provide a deeper understanding of the electronic properties and the thermodynamic functions of similar compounds like 4-Bromo-2',4'-dichlorochalcone (Soltani et al., 2018).

Chemical Synthesis and Molecular Properties

The synthesis of related compounds and their derivatives, as well as their reactivity and electronic properties, are also areas of scientific interest. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives were synthesized, and their reactivity and electronic properties were studied through molecular orbital analysis and molecular electrostatic potential studies. This research highlights the importance of understanding the reactivity and electronic properties of such compounds for potential applications in various fields, including materials science and pharmacology (Nazeer et al., 2020).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXALKBADWPNLKQ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2',4'-dichlorochalcone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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